5-(3-cyclopropyl-1H-pyrazol-5-yl)-3-ethyl-1,2,4-oxadiazole
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Overview
Description
5-(3-cyclopropyl-1H-pyrazol-5-yl)-3-ethyl-1,2,4-oxadiazole: is a heterocyclic compound that features a unique combination of a pyrazole ring and an oxadiazole ring
Preparation Methods
The synthesis of 5-(3-cyclopropyl-1H-pyrazol-5-yl)-3-ethyl-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-cyclopropyl-1H-pyrazole-5-carboxylic acid with ethyl hydrazinecarboxylate, followed by cyclization to form the oxadiazole ring. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
5-(3-cyclopropyl-1H-pyrazol-5-yl)-3-ethyl-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the oxadiazole ring, often using reagents like sodium hydride or potassium tert-butoxide. The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infections and inflammatory conditions.
Mechanism of Action
The mechanism of action of 5-(3-cyclopropyl-1H-pyrazol-5-yl)-3-ethyl-1,2,4-oxadiazole involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or interfere with cellular processes, leading to its antimicrobial and anti-inflammatory effects. The exact molecular pathways involved are still under investigation .
Comparison with Similar Compounds
5-(3-cyclopropyl-1H-pyrazol-5-yl)-3-ethyl-1,2,4-oxadiazole can be compared with other similar compounds, such as:
(3-cyclopropyl-1H-pyrazol-5-yl)methanamine: This compound shares the pyrazole ring but differs in its functional groups and overall structure.
N-(5-cyclopropyl-1H-pyrazol-3-yl)benzamide: Another related compound with a benzamide group instead of the oxadiazole ring. The uniqueness of this compound lies in its specific combination of the pyrazole and oxadiazole rings, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
5-(5-cyclopropyl-1H-pyrazol-3-yl)-3-ethyl-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O/c1-2-9-11-10(15-14-9)8-5-7(12-13-8)6-3-4-6/h5-6H,2-4H2,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRZIWRDYUUYWHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=N1)C2=NNC(=C2)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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